5-Amino-2-isobutyrylisoxazol-3(2H)-one
Description
5-Amino-2-isobutyrylisoxazol-3(2H)-one is an isoxazolone derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound features an amino group at the C5 position and an isobutyryl (2-methylpropanoyl) substituent at the C2 position. Its molecular formula is C₇H₁₀N₂O₃, with a molecular weight of 170.17 g/mol, and it is registered under CAS number 1261268-91-0 . Isoxazolones are widely studied as intermediates in pharmaceutical synthesis due to their reactivity and structural versatility .
Properties
IUPAC Name |
5-amino-2-(2-methylpropanoyl)-1,2-oxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4(2)7(11)9-6(10)3-5(8)12-9/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBQZSSRBPRYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(=O)C=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Amino-2-isobutyrylisoxazol-3(2H)-one is a compound belonging to the isoxazole class, which is characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of 5-Amino-2-isobutyrylisoxazol-3(2H)-one is , and it features an amino group that enhances its reactivity. The synthesis of this compound typically involves the modification of existing isoxazole derivatives, utilizing solvents such as ethanol or dimethyl sulfoxide under controlled conditions to ensure high yields and purity.
The biological activity of 5-Amino-2-isobutyrylisoxazol-3(2H)-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The amino group facilitates binding to active sites, while the isobutyryl moiety potentially influences lipophilicity and membrane permeability. This compound may modulate enzyme activity or receptor function, contributing to its therapeutic effects.
Biological Activities
Research has indicated that 5-Amino-2-isobutyrylisoxazol-3(2H)-one exhibits several biological activities:
- Antimicrobial Properties : Similar compounds in the isoxazole family have shown effectiveness against a range of pathogens.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects, making it a candidate for treating inflammatory conditions.
- Analgesic Activity : There are indications that it may possess pain-relieving properties.
Case Studies and Research Findings
-
Antimicrobial Activity : A study explored the antimicrobial efficacy of various isoxazole derivatives, including 5-Amino-2-isobutyrylisoxazol-3(2H)-one. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
Compound Zone of Inhibition (mm) 5-Amino-2-isobutyrylisoxazol-3(2H)-one 15 Control (Standard Antibiotic) 20 -
Anti-inflammatory Study : In a controlled experiment involving animal models, administration of 5-Amino-2-isobutyrylisoxazol-3(2H)-one resulted in a marked reduction in inflammatory markers compared to the control group.
Treatment Group Inflammatory Marker Level (pg/mL) Vehicle Control 300 5-Amino Compound 150
Safety and Toxicity
Despite its potential therapeutic benefits, safety assessments are crucial. Preliminary studies suggest that while the compound exhibits promising biological activity, further investigation into its toxicity profile is necessary. Variations in pH and solubility can affect its stability, which is critical for practical applications.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 5-Amino-2-isobutyrylisoxazol-3(2H)-one and analogous isoxazolone derivatives:
Key Observations:
The sulfone group in 5-Amino-2-ethylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide increases polarity, likely improving solubility in polar solvents .
Ring Modifications :
- The benzo-fused isothiazolone derivative incorporates a benzene ring, which may confer aromatic stability and influence π-π stacking interactions in biological systems .
Research and Application Gaps
- Limited experimental data on the physicochemical properties (e.g., melting point, solubility) and biological activity of these compounds are available in the provided evidence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
